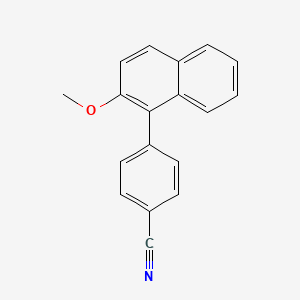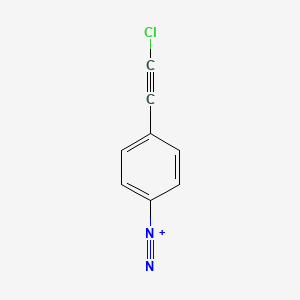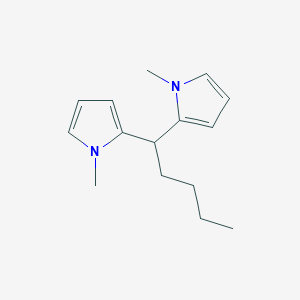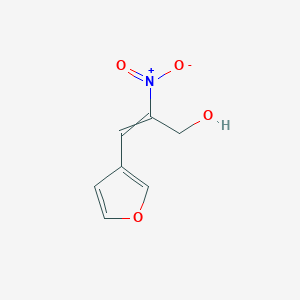![molecular formula C13H13Cl3OSe B14191261 6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane CAS No. 919171-17-8](/img/structure/B14191261.png)
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[221]heptane is a complex organic compound characterized by the presence of a phenylselanyl group, a trichloromethyl group, and a bicyclic oxabicycloheptane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane typically involves radical-mediated phenylselanyl-group transfer reactions. These reactions introduce substituents at specific positions on the oxabicycloheptane framework. Key steps include radical addition to a silyl ketene acetal and cyclization of a 1-alkoxy-substituted ester radical .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Less chlorinated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, while the trichloromethyl group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in different research contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]hept-5-en-2-one derivatives: These compounds share a similar bicyclic structure and are used in similar types of chemical reactions.
2,5-Diazabicyclo[2.2.1]heptane derivatives: These compounds also feature a bicyclic framework and are used in various synthetic applications.
Uniqueness
6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[22
Eigenschaften
CAS-Nummer |
919171-17-8 |
|---|---|
Molekularformel |
C13H13Cl3OSe |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
6-phenylselanyl-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H13Cl3OSe/c14-13(15,16)12-8-6-10(17-12)11(7-8)18-9-4-2-1-3-5-9/h1-5,8,10-12H,6-7H2 |
InChI-Schlüssel |
VYOYIUZUNHVJPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1OC2C(Cl)(Cl)Cl)[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)



![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)






![(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14191233.png)
![1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14191246.png)
![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
